
2-(Difluoromethoxy)naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸は、分子式C12H8F2O3を持つ有機化合物です。これは、ナフタレンの誘導体であり、ナフタレン環の2位にジフルオロメトキシ基、1位にカルボン酸基が存在することを特徴としています。
製造方法
合成経路と反応条件
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸の合成は、通常、ナフタレン環へのジフルオロメトキシ基の導入、続いてカルボキシル化によって行われます。一般的な方法の1つは、2-ヒドロキシナフタレンを塩基の存在下でジフルオロメチルエーテルと反応させて、2-(ジフルオロメトキシ)ナフタレンを形成させる方法です。この中間体は、高圧および高温で二酸化炭素を使用してカルボキシル化を行い、最終生成物を得ます。
工業生産方法
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸の工業生産は、同様の合成経路を大規模で行う場合があるかもしれません。このプロセスは、通常、より高い収率と費用対効果のために最適化され、最終生成物の純度を確保するために、連続フロー反応器や高度な精製技術が使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-1-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method involves the reaction of 2-hydroxynaphthalene with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
反応の種類
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換することができます。
置換: 適切な条件下で、ジフルオロメトキシ基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応には、水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)などの試薬を使用することができます。
生成される主要な生成物
酸化: ナフトキノンまたは他の酸化された生成物の形成。
還元: ナフタレンメタノールまたはナフタレンアルデヒド誘導体の形成。
置換: 導入された置換基に応じて、さまざまな置換されたナフタレン誘導体の形成。
科学研究における用途
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸は、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について研究されています。
産業: 特定の特性を持つ特殊化学品や材料の開発に使用されています。
科学的研究の応用
2-(Difluoromethoxy)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ジフルオロメトキシ基は、化合物のこれらの標的への結合親和性と特異性を高め、それらの活性を調節する可能性があります。カルボン酸基も、化合物の溶解性とバイオアベイラビリティに役割を果たす可能性があります。
類似の化合物との比較
類似の化合物
2-メトキシナフタレン-1-カルボン酸: ジフルオロメトキシ基の代わりにメトキシ基を持つ類似の構造。
2-フルオロナフタレン-1-カルボン酸: ジフルオロメトキシ基の代わりにフッ素原子を含む。
1-ナフトエ酸: ジフルオロメトキシ基がなく、カルボン酸基のみを持つ。
独自性
2-(ジフルオロメトキシ)ナフタレン-1-カルボン酸は、ジフルオロメトキシ基の存在により、その類似体と比較して化学反応性と生物活性を大きく変化させる可能性があるため、ユニークです。ジフルオロメトキシ基は、化合物の安定性、親油性、特定の分子標的との相互作用能力を高めることができます。
類似化合物との比較
Similar Compounds
2-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Fluoronaphthalene-1-carboxylic acid: Contains a fluorine atom instead of a difluoromethoxy group.
1-Naphthoic acid: Lacks the difluoromethoxy group, only has the carboxylic acid group.
Uniqueness
2-(Difluoromethoxy)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
分子式 |
C12H8F2O3 |
|---|---|
分子量 |
238.19 g/mol |
IUPAC名 |
2-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-9-6-5-7-3-1-2-4-8(7)10(9)11(15)16/h1-6,12H,(H,15,16) |
InChIキー |
UAVPNMVKYZHOBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)

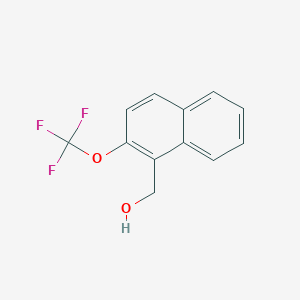
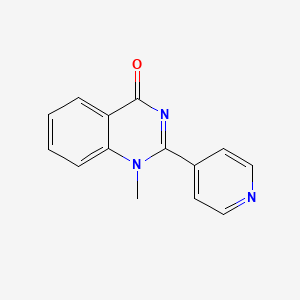
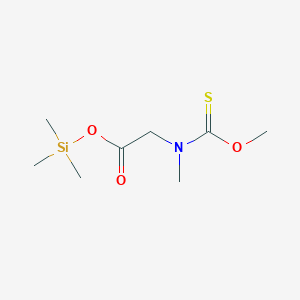
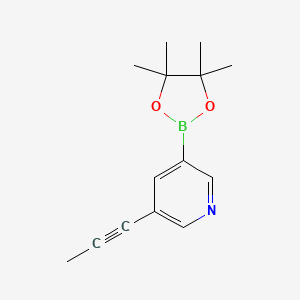
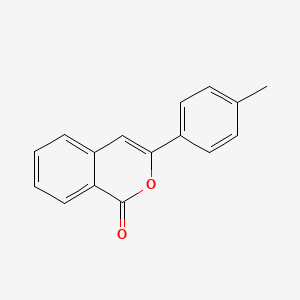
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)

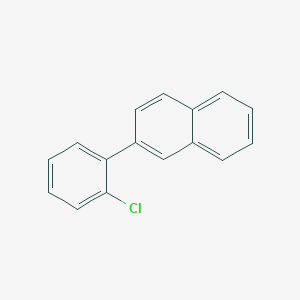
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)

